methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Overview
Description
Scientific Research Applications
- Methyl vanillic acid is a component of Hovenia dulcis Thunb, a plant known for its traditional medicinal uses. It activates the Wnt/β-catenin signaling pathway and induces osteogenic differentiation in vitro . Researchers explore its potential as a therapeutic agent for bone-related disorders.
- The crystal structure of methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate has been determined, providing valuable insights into its molecular arrangement. Crystallographic data reveal bond lengths, angles, and intermolecular interactions .
- Researchers have investigated the synthetic approaches and applications of related compounds in the synthesis of heterocycles. These heterocycles often exhibit unique biological activities .
Biological Activity and Medicinal Chemistry
Crystallography and Structural Insights
Heterocyclic Synthesis
Mechanism of Action
Mode of Action
It is known that the compound contains a chromen-7-yl group, which may interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of the molecule, it is likely that it could interact with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
- Density : 1.2±0.1 g/cm³
- Boiling Point : 576.0±50.0 °C at 760 mmHg
- Vapour Pressure : 0.0±1.6 mmHg at 25°C
- Flash Point : 250.0±30.2 °C
- Water Solubility at 25 deg C (mg/L) : 0.5404
These properties suggest that the compound may have low bioavailability due to its low water solubility .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the compound’s boiling point and vapor pressure suggest that it may be stable under normal physiological conditions . Its low water solubility may limit its efficacy in aqueous environments such as the bloodstream .
properties
IUPAC Name |
methyl 4-[[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-13-17-9-10-19(29-12-15-5-7-16(8-6-15)22(25)28-4)14(2)21(17)30-23(26)18(13)11-20(24)27-3/h5-10H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZXZCPEYWQJIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)OC)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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